molecular formula C8H5Cl2NS B1348428 2,7-Dichloro-4-methyl-1,3-benzothiazole CAS No. 80945-85-3

2,7-Dichloro-4-methyl-1,3-benzothiazole

Cat. No. B1348428
CAS RN: 80945-85-3
M. Wt: 218.1 g/mol
InChI Key: BUYSZGJSZGEBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-4-methyl-1,3-benzothiazole (DCMBT) is a heterocyclic compound composed of two chlorine groups and a methyl group attached to a 1,3-benzothiazole ring. It is a white, crystalline solid with a molar mass of 226.02 g/mol and a melting point of 106-108°C. DCMBT is an important intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. It is also used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Scientific Research Applications

Chemistry and Synthesis

  • 2,7-Dichloro-4-methyl-1,3-benzothiazole, a benzothiazole derivative, has been explored in various chemical syntheses and transformations. For instance, studies have shown that certain benzothiazoles undergo oxidation and sulfoxidation reactions, leading to a variety of products with potential applications in chemical synthesis and pharmaceutical research (Carter & Chesseman, 1977).

Antitumor Potential

  • Benzothiazoles, including derivatives like this compound, have been extensively studied for their potential antitumor properties. Research has identified certain benzothiazole derivatives as potent inhibitors of tumor cell growth, particularly in breast and ovarian cancer cell lines. These compounds demonstrate selective cytotoxicity and unique mechanisms of action, making them interesting candidates for anticancer drug development (Bradshaw et al., 2001).

Environmental Presence and Human Exposure

  • The environmental presence of benzothiazoles, including derivatives like this compound, has been noted in various studies. These compounds are found in different environments due to their use in industrial and consumer products. Investigations have revealed their presence in human urine samples from several countries, indicating widespread exposure and raising questions about potential health effects (Asimakopoulos et al., 2013).

Ecological Studies

  • Benzothiazoles, including this compound, have been the subject of ecological studies. These studies aim to understand the impact of such chemicals on various environmental aspects, including urban gradients and their effects on ecology and human health (Matson, 1990).

Analytical Methods for Detection

  • Research has also focused on developing analytical methods for detecting benzothiazoles in environmental samples. Techniques such as liquid chromatography-mass spectrometry have been utilized to measure these compounds in water, highlighting their persistence and potential ecological impacts (LeerdamvanJ. et al., 2009).

Biochemical Analysis

Biochemical Properties

2,7-Dichloro-4-methyl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are crucial as they can lead to the inhibition of bacterial growth, making this compound a potential candidate for antibacterial agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzothiazole derivatives can alter the expression of genes involved in cell cycle regulation and apoptosis . This compound’s ability to modulate these pathways suggests its potential use in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, inhibiting their activity and leading to the disruption of essential biochemical pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, benzothiazole derivatives have been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes.

properties

IUPAC Name

2,7-dichloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSZGJSZGEBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365960
Record name 2,7-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80945-85-3
Record name 2,7-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 2-amino-4-methyl-7-chlorobenzothiazole (77.2) (6.37 g) in H3PO4 (85%, 213 ml) in a 500 ml 3-necked flask with mechanical stirring and an internal temperature of <−10° C., was added dropwise a solution of NaNO2 (6.87 g) in water (11 ml). The mixture was warmed to 0° for 30 minutes and then recooled. The slurry was then slowly added to a cold (˜−5° C.) solution of CuSO4.5H2O (32 g) and NaCl (40 g) in water (128 ml) with vigorous mechanical stirring. After the foaming subsides and warming to RT, the solids were collected by filtration and rinsed with water. The solids were dissolved in ether leaving some insoluble residue. The ether solution was washed with water, and sodium bicarbonate solution. After the organic layer was concentrated, the residue was purified by flash chromatography with 10% methylene chloride in hexane to afford 2-chloro-4-methyl-7-chlorobenzothiazole (77.3) (4.48 g).
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
213 mL
Type
solvent
Reaction Step One
Name
Quantity
6.87 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
128 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.